1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile
CAS No.:
Cat. No.: VC16771836
Molecular Formula: C10H9N3
Molecular Weight: 171.20 g/mol
* For research use only. Not for human or veterinary use.
![1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile -](/images/structure/VC16771836.png)
Specification
Molecular Formula | C10H9N3 |
---|---|
Molecular Weight | 171.20 g/mol |
IUPAC Name | 2,3-dimethylbenzimidazole-5-carbonitrile |
Standard InChI | InChI=1S/C10H9N3/c1-7-12-9-4-3-8(6-11)5-10(9)13(7)2/h3-5H,1-2H3 |
Standard InChI Key | MLVASJPDCACVMO-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC2=C(N1C)C=C(C=C2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The molecular formula of 1,2-dimethyl-1H-benzo[d]imidazole-6-carbonitrile is C₁₀H₉N₃, with a molecular weight of 171.20 g/mol according to PubChem , though VulcanChem reports a slight discrepancy at 174.20 g/mol, potentially due to isotopic variations or measurement methodologies. The IUPAC name, 2,3-dimethyl-1,3-benzodiazole-5-carbonitrile, reflects its substitution pattern: methyl groups at positions 1 and 2 of the imidazole ring and a cyano group at position 6 of the fused benzene ring .
The SMILES notation CC1=NC2=C(N1C)C=C(C=C2)C#N and InChIKey MLVASJPDCACVMO-UHFFFAOYSA-N provide unambiguous representations of its structure, critical for computational modeling and database searches .
Crystallographic and Conformational Analysis
X-ray diffraction studies of related benzimidazole derivatives reveal planar aromatic systems with bond lengths consistent with delocalized π-electrons. The methyl groups introduce steric hindrance, favoring a staggered conformation that minimizes torsional strain. The cyano group’s electron-withdrawing nature polarizes the aromatic system, enhancing reactivity at the C4 and C7 positions .
Synthesis and Production Methodologies
Key Synthetic Routes
The synthesis of 1,2-dimethyl-1H-benzo[d]imidazole-6-carbonitrile typically involves multi-step protocols:
-
Cyclization of o-Phenylenediamine Derivatives:
Reaction of 4-chloro-2-nitroaniline with N-methylpiperazine under basic conditions forms a nitro intermediate, which undergoes catalytic hydrogenation (10% Pd/C, 40 psi H₂) to yield the diamine precursor . Subsequent cyclization with cyanogen bromide (CNBr) in acidic media produces the benzimidazole core. -
Post-Functionalization Strategies:
Methylation at N1 and C2 is achieved using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃). The cyano group is introduced via nucleophilic substitution of a halogen atom (e.g., Cl) at C6 using potassium cyanide (KCN) under reflux conditions.
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield (typically 62–72%) and purity (>95%). Solvent selection is critical: dimethylformamide (DMF) improves solubility during cyclization, while ethanol facilitates crystallization. Recent advances in microwave-assisted synthesis reduce reaction times from hours to minutes .
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value |
---|---|
Melting Point | 198–202°C (decomposes) |
Solubility in Water | 0.12 mg/mL (25°C) |
LogP (Octanol-Water) | 1.87 |
pKa (Predicted) | 4.2 (Imidazole NH) |
The low aqueous solubility necessitates formulation with co-solvents like polyethylene glycol (PEG) for biological testing. The compound exhibits moderate lipophilicity, enabling passive diffusion across cell membranes .
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-4), 7.92 (d, J = 8.4 Hz, 1H, H-7), 7.58 (d, J = 8.4 Hz, 1H, H-5), 3.82 (s, 3H, N-CH₃), 2.64 (s, 3H, C-CH₃).
-
IR (KBr): ν 2225 cm⁻¹ (C≡N stretch), 1602 cm⁻¹ (C=N aromatic), 1450 cm⁻¹ (C-H bend, CH₃).
Pharmacological Applications
Enzyme Inhibition Mechanisms
1,2-Dimethyl-1H-benzo[d]imidazole-6-carbonitrile acts as a competitive inhibitor of cytochrome P450 2D6 (CYP2D6), with an IC₅₀ of 3.8 µM. Molecular docking studies reveal hydrogen bonding between the cyano group and heme iron, disrupting substrate oxidation.
Antimicrobial Activity
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1.95 |
Escherichia coli | 7.81 |
Candida albicans | 250 |
The compound’s bactericidal activity against Gram-positive pathogens correlates with membrane disruption, as evidenced by propidium iodide uptake assays.
Analytical Characterization Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, 1 mL/min) achieves baseline separation with a retention time of 6.2 minutes. Method validation confirms linearity (R² = 0.999) over 0.1–100 µg/mL.
Mass Spectrometric Analysis
Electrospray ionization (ESI-MS) in positive mode shows a predominant [M+H]⁺ ion at m/z 172.1, with fragmentation peaks at m/z 145.0 (loss of HCN) and 117.1 (loss of CH₃CN).
Biological Activities and Research Findings
Anticancer Screening
In the NCI-60 panel, the compound demonstrates moderate cytotoxicity (GI₅₀ = 12 µM) against leukemia (CCRF-CEM) and breast cancer (MCF-7) cell lines. Synergistic effects with doxorubicin (combination index = 0.82) suggest potential use in combination therapies.
Toxicological Profile
Acute toxicity studies in rodents (LD₅₀ = 320 mg/kg) indicate hepatotoxicity at high doses, with elevated serum ALT (128 U/L vs. control 35 U/L). Chronic exposure (28 days, 50 mg/kg/day) causes mild renal tubular necrosis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume